1-((1S,2S)-2-Fluorocyclopropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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Overview
Description
1-((1S,2S)-2-Fluorocyclopropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compound of interest in various fields of chemistry and pharmacology. This compound features a fluorocyclopropyl group attached to a dihydropyridine ring, which is known for its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1S,2S)-2-Fluorocyclopropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves the formation of the fluorocyclopropyl group followed by its attachment to the dihydropyridine ring. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-((1S,2S)-2-Fluorocyclopropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
1-((1S,2S)-2-Fluorocyclopropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((1S,2S)-2-Fluorocyclopropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorocyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The dihydropyridine ring may also play a role in the compound’s biological effects by interacting with cellular components.
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclopropanecarboxylic acid: Known for its high physiological activity as a plant growth regulator and its use in medicinal chemistry.
2-Phenyl-1,2-dihydropyridine: Studied for its potential therapeutic effects and chemical properties.
Uniqueness
1-((1S,2S)-2-Fluorocyclopropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to the presence of the fluorocyclopropyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, binding affinity, and overall efficacy in various applications.
Properties
Molecular Formula |
C9H8FNO3 |
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Molecular Weight |
197.16 g/mol |
IUPAC Name |
1-[(1S,2S)-2-fluorocyclopropyl]-2-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H8FNO3/c10-6-4-7(6)11-3-1-2-5(8(11)12)9(13)14/h1-3,6-7H,4H2,(H,13,14)/t6-,7-/m0/s1 |
InChI Key |
ZMNOPMYWELKLAX-BQBZGAKWSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]1F)N2C=CC=C(C2=O)C(=O)O |
Canonical SMILES |
C1C(C1F)N2C=CC=C(C2=O)C(=O)O |
Origin of Product |
United States |
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